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Introduction

PLM-101 is a preclinical, orally available small molecule inhibitor with demonstrated potent
activity against key oncogenic driver kinases. Developed by PeLeMed Co., Ltd., PLM-101 has
been identified as a dual-target inhibitor implicated in cancers that have developed resistance
to existing therapies. This technical guide provides a comprehensive summary of the available
data on PLM-101's target engagement, binding affinity, and mechanism of action, intended for
professionals in the field of drug discovery and development.

Quantitative Data: Binding Affinity and Cellular
Activity

PLM-101 has been characterized as a potent dual inhibitor of two distinct kinase pairs: FMS-
like tyrosine kinase 3 (FLT3) and Rearranged during transfection (RET), as well as RET and
YESL1 proto-oncogene 1 (YES1). Its efficacy has been quantified through both biochemical and
cellular assays.

Table 1: In Vitro Kinase Inhibition

This table summarizes the half-maximal inhibitory concentration (IC50) values of PLM-101
against purified kinase enzymes. The data indicates high-affinity binding to the kinase targets
at nanomolar concentrations.
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Mutant/Fusion

Target Kinase - Assay Type IC50 (nM)
FLT3 FLT3-ITD Kinase Assay 0.565[1]
RET Wild-Type Kinase Assay 0.849[1][2]
RET KIF5B-RET Kinase Assay 0.385[2][3]
RET CCDCB6-RET (PTC1) Kinase Assay 0.587[2][3]
RET CCDC6-RET-V804M Kinase Assay 3.4[3]

Table 2: Anti-Proliferative Activity in Cancer Cell Lines

This table presents the IC50 or growth inhibition (G150) values of PLM-101 in various cancer
cell lines, demonstrating its ability to inhibit the proliferation of cells harboring its target kinases.

. Key IC50 /| GI50
Cell Line Cancer Type . Assay Type
Mutation(s) (nM)
Acute Myeloid
MV4-11 _ FLT3-ITD WST-8 Assay 3.26[1]
Leukemia
Acute Myeloid
MOLM-13 _ FLT3-ITD WST-8 Assay 9.64[1]
Leukemia
Acute Myeloid
MOLM-14 _ FLT3-ITD WST-8 Assay 10.47[1]
Leukemia
Proliferation
Ba/F3 Pro-B CCDC6-RET 25.9[2]
Assay
Proliferation
Ba/F3 Pro-B KIFSB-RET 75.2[2]

Assay

Experimental Protocols

The following sections describe representative, detailed methodologies for the key experiments
used to characterize PLM-101.
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In Vitro Kinase Inhibition Assay (Luminescent)

This protocol outlines a common method for determining the 1IC50 value of an inhibitor against
a purified kinase, such as the ADP-Glo™ Kinase Assay. The principle is to measure the amount

of ADP produced, which is directly proportional to kinase activity.
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Assay Preparation

Prepare 2X solutions of purified kinase

(e.g., 25 mM Tris-HCI, 10 mM MgCI2) (e.g., RET, FLT3) and substrate (e.g., a-casein)

Prepare kinase reaction buffer ‘

4

Serially dilute PLM-101 in DMSO,
then in kinase buffer

Prepare 2X ATP solution at Km concentration

Kinase Reaction

Add diluted PLM-101 to wells
of a 384-well plate

Y

’ Add 2X kinase/substrate solution

Y

’ Initiate reaction by adding 2X ATP solution

4

Incubate at 30°C for 60 minutes

Signal Deleclio;l (ADP-Glo™)

Add ADP-Glo™ Reagent to stop reaction
and deplete remaining ATP (40 min incubation)

4

Add Kinase Detection Reagent to convert
ADP to ATP and generate light

4

Incubate for 30-60 minutes

Y

’ Measure luminescence with a plate reader

Data Analysis
4

Normalize data to controls
(0% and 100% inhibition)

4

Plot % inhibition vs. log[PLM-101] ‘

Y

Fit data to a sigmoidal dose-response
curve to determine IC50

Click to download full resolution via product page

Caption: Workflow for a luminescent in vitro kinase inhibition assay.
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Cell Viability / Anti-Proliferation Assay (WST-8)

This protocol describes a colorimetric method to measure the effect of a compound on the
proliferation and viability of cancer cells. The WST-8 assay relies on the reduction of a
tetrazolium salt by cellular dehydrogenases in viable cells to produce an orange formazan dye.
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Cell Culture & Seeding

Culture target cells (e.g., MV4-11)
in appropriate medium

Y

Harvest and count cells

A4

Seed cells into a 96-well plate
(e.g., 5,000-10,000 cells/well)

Y

Allow cells to adhere/stabilize
overnight in incubator

Compounﬁ 'Treatmem

Prepare serial dilutions
of PLM-101 in culture medium

Y

Add diluted compound
to the cells

Y

Incubate for a set period
(e.g., 72 hours) at 37°C, 5% CO2

Viability Meas%;ement (WST-8)

Add 10 pL of WST-8 solution
to each well

Y

Incubate for 1-4 hours at 37°C

A4

Measure absorbance at 450 nm
using a microplate reader

Data Apalysis
Y ¥

Subtract background absorbance
(medium only)

A\

Normalize data to untreated
(vehicle) controls

Y

Plot % viability vs. log[PLM-101]
and determine IC50

Click to download full resolution via product page

Caption: Workflow for a WST-8 cell viability and anti-proliferation assay.
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Signaling Pathways and Mechanism of Action

PLM-101 exerts its anti-cancer effects by concurrently inhibiting multiple critical signaling
pathways involved in tumor growth, survival, and metastasis.

Dual Inhibition of FLT3 and RET in Acute Myeloid
Leukemia (AML)

In AML, PLM-101 targets both the FLT3 kinase, which is frequently mutated, and the RET
proto-oncogene. The inhibition of RET leads to the autophagic degradation of the FLT3 protein,
providing a superior mechanism to agents that only target FLT3.[1][4] This dual action
effectively shuts down downstream pro-survival signaling.[1]

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b12384048?utm_src=pdf-body
https://www.benchchem.com/product/b12384048?utm_src=pdf-body
https://www.promega.com/resources/protocols/technical-manuals/0/adp-glo-kinase-assay-protocol/
https://www.creative-bioarray.com/support/protocol-for-determining-the-ic50-of-drugs-on-adherent-cells-using-mtt-assay.htm
https://www.promega.com/resources/protocols/technical-manuals/0/adp-glo-kinase-assay-protocol/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12384048?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

PLM-101

RET Kinase

-
—

! Inhibition of RET
d‘nduces Autophagy

Inhibits Autophagy Induction

FLT3 Degradation

argets for Degradation

FLT3-ITD Mutant Kinase

( PI3K-AKT Pathway ) ( RAS-ERK Pathway )

Leukemic Cell Proliferation
& Survival

Click to download full resolution via product page

Caption: PLM-101 dual-inhibition mechanism in FLT3-ITD positive AML.

Dual Inhibition of RET and YES1 in Lung Cancer
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In the context of lung cancer, PLM-101's dual inhibition of RET and YES1 addresses both
tumor growth and metastasis.[3][5] While RET inhibition targets primary tumor proliferation, the
inhibition of YES1 disrupts the YES1-Cortactin-actin remodeling pathway, which is crucial for

cancer cell migration and metastasis.[2][3][5]
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Caption: PLM-101 mechanism in RET-fusion lung cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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